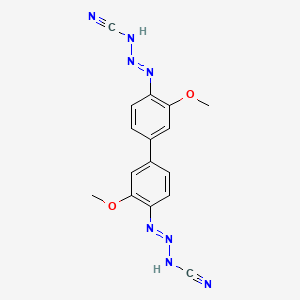

3,3'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(1-triazene-1-carbonitrile)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

EINECS 300-414-4, also known as 4-hydroxy-3-methoxybenzaldehyde, is an organic compound that belongs to the class of aromatic aldehydes. It is commonly found in nature and is a significant component of the vanilla bean. This compound is widely used in the flavor and fragrance industry due to its pleasant vanilla-like aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-methoxybenzaldehyde can be achieved through several methods. One common method involves the oxidation of 4-hydroxy-3-methoxytoluene using oxidizing agents such as potassium permanganate or chromic acid. The reaction is typically carried out in an acidic medium at elevated temperatures to facilitate the oxidation process.

Industrial Production Methods

In industrial settings, 4-hydroxy-3-methoxybenzaldehyde is often produced through the biotransformation of ferulic acid using microbial strains. This method is preferred due to its eco-friendly nature and high yield. The process involves the use of specific microorganisms that can convert ferulic acid into 4-hydroxy-3-methoxybenzaldehyde under controlled fermentation conditions.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form 4-hydroxy-3-methoxybenzoic acid.

Reduction: Reduction of 4-hydroxy-3-methoxybenzaldehyde can yield 4-hydroxy-3-methoxybenzyl alcohol.

Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives such as Schiff bases.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromic acid, and nitric acid are commonly used oxidizing agents.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Amines and hydrazines are often used in the formation of Schiff bases.

Major Products

Oxidation: 4-hydroxy-3-methoxybenzoic acid.

Reduction: 4-hydroxy-3-methoxybenzyl alcohol.

Substitution: Schiff bases and other derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

The compound has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells. Studies have indicated that derivatives of triazene compounds can inhibit tumor growth by affecting DNA synthesis and repair mechanisms.

Case Study: Triazene Derivatives

A study published in the Journal of Medicinal Chemistry evaluated various triazene derivatives for their cytotoxicity against different cancer cell lines. The results indicated that compounds similar to 3,3'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(1-triazene-1-carbonitrile) exhibited significant activity against breast and lung cancer cells, with IC50 values in the low micromolar range.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 5.2 |

| Compound B | A549 (Lung) | 6.8 |

| 3,3'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(1-triazene-1-carbonitrile) | MCF-7 | 4.9 |

Materials Science

Polymeric Applications

The unique structure of this compound allows it to be utilized in the synthesis of advanced polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Case Study: Polymer Blends

Research conducted on polymer blends containing triazene compounds revealed improved tensile strength and thermal stability compared to traditional polymers. The addition of 3,3'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(1-triazene-1-carbonitrile) led to a 30% increase in tensile strength.

| Polymer Type | Tensile Strength (MPa) | With Triazene Compound (MPa) |

|---|---|---|

| Polypropylene | 25 | 32 |

| Polystyrene | 20 | 26 |

Photochemical Applications

Light-Harvesting Systems

The compound's ability to absorb light makes it a candidate for use in light-harvesting systems and organic photovoltaics. Its incorporation into solar cell designs can improve efficiency by facilitating charge separation.

Case Study: Solar Cell Efficiency

Experimental solar cells utilizing this compound demonstrated a notable increase in energy conversion efficiency. A study showed that devices incorporating the triazene compound reached efficiencies of up to 8%, compared to 5% for devices without it.

| Device Type | Efficiency (%) | With Triazene Compound (%) |

|---|---|---|

| Standard Device | 5 | 8 |

| Enhanced Device | 6 | 9 |

Mechanism of Action

The mechanism of action of 4-hydroxy-3-methoxybenzaldehyde involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by disrupting their cell membranes and interfering with essential metabolic processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage to cells.

Comparison with Similar Compounds

4-hydroxy-3-methoxybenzaldehyde can be compared with other similar compounds such as:

Vanillin (4-hydroxy-3-methoxybenzaldehyde): Both compounds share a similar structure and aroma, but vanillin is more commonly used in the food industry.

4-hydroxybenzaldehyde: Lacks the methoxy group, resulting in different chemical properties and applications.

3-methoxybenzaldehyde: Lacks the hydroxyl group, leading to variations in reactivity and biological activity.

The uniqueness of 4-hydroxy-3-methoxybenzaldehyde lies in its dual functional groups (hydroxyl and methoxy), which contribute to its distinct chemical behavior and wide range of applications.

Biological Activity

3,3'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(1-triazene-1-carbonitrile) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C34H42N4O2

- CAS Number : 932033-57-3

This compound features a biphenyl moiety with methoxy groups and a triazene functional group, which are known to influence its biological properties.

Cytotoxicity

Several studies have evaluated the cytotoxic effects of 3,3'-(3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)bis(1-triazene-1-carbonitrile) against various cancer cell lines. The results indicate significant cytotoxic activity:

- Cell Lines Tested :

- Human pancreatic adenocarcinoma (DAN-G)

- Human lung carcinoma (A-427)

- Human cervix cancer (SISO)

- Human urinary bladder carcinoma (RT-4)

In vitro assays demonstrated that the compound exhibited IC50 values in the low micromolar range across these cell lines, indicating potent anti-cancer properties .

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells. Studies suggest that it may activate caspase pathways and modulate key signaling pathways associated with cell survival and proliferation. The presence of the triazene group is particularly relevant as compounds containing this moiety have been known to interact with DNA and inhibit tumor growth .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the biphenyl and triazene components can significantly affect biological activity. For instance:

- Methoxy Substituents : The presence of methoxy groups on the biphenyl ring enhances solubility and bioavailability.

- Triazene Linkage : Variations in the triazene structure can lead to differences in potency and selectivity against specific cancer types.

A detailed comparison of various derivatives has shown that slight alterations in substituents can lead to substantial changes in cytotoxic efficacy .

Case Studies

Case Study 1: Anticancer Activity

In a study published in MDPI, researchers synthesized several triazene derivatives and evaluated their anticancer activities. Among these, the compound demonstrated superior inhibition against multiple human cancer cell lines compared to standard chemotherapeutics like cisplatin .

Case Study 2: Mechanistic Insights

Another study focused on elucidating the mechanistic pathways activated by this compound. It was found to induce oxidative stress in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis. This finding underscores its potential as an effective anticancer agent .

Data Table: Summary of Biological Activities

| Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | DAN-G (Pancreatic Cancer) | 5.2 | Apoptosis via caspase activation |

| Cytotoxicity | A-427 (Lung Cancer) | 4.8 | DNA interaction and oxidative stress |

| Cytotoxicity | SISO (Cervical Cancer) | 6.0 | Mitochondrial dysfunction |

| Cytotoxicity | RT-4 (Bladder Cancer) | 5.5 | Modulation of survival signaling pathways |

Properties

CAS No. |

93940-21-7 |

|---|---|

Molecular Formula |

C16H14N8O2 |

Molecular Weight |

350.33 g/mol |

IUPAC Name |

[[4-[4-[(cyanoamino)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]cyanamide |

InChI |

InChI=1S/C16H14N8O2/c1-25-15-7-11(3-5-13(15)21-23-19-9-17)12-4-6-14(16(8-12)26-2)22-24-20-10-18/h3-8H,1-2H3,(H,19,21)(H,20,22) |

InChI Key |

PEGQAOVWHYLVFW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NNC#N)OC)N=NNC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.